N-(2-methoxyethyl)-2-((5-(4-pivaloylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
Description
N-(2-Methoxyethyl)-2-((5-(4-pivaloylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a 1,3,4-thiadiazole derivative characterized by a thioacetamide linker connecting a 1,3,4-thiadiazole core to a 2-methoxyethyl group. The 5-position of the thiadiazole ring is substituted with a 4-pivaloylpiperazin-1-yl moiety, a bulky tertiary amide group that enhances lipophilicity and may influence pharmacokinetic properties such as membrane permeability and metabolic stability .
Properties
IUPAC Name |
2-[[5-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O3S2/c1-16(2,3)13(23)20-6-8-21(9-7-20)14-18-19-15(26-14)25-11-12(22)17-5-10-24-4/h5-11H2,1-4H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGKBFYKQHHNRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=NN=C(S2)SCC(=O)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyethyl)-2-((5-(4-pivaloylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide (CAS Number: 1105228-16-7) is a novel compound that incorporates a thiadiazole moiety, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, examining its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 401.6 g/mol. The compound features a unique combination of functional groups, including a methoxyethyl group, a pivaloylpiperazine moiety, and a thiadiazole ring, which contribute to its biological properties.
Antimicrobial Properties
Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity. This compound has been studied for its efficacy against various bacterial strains. The presence of the thiadiazole ring enhances the compound's interaction with microbial targets, potentially leading to inhibition of bacterial growth.
Table 1: Antimicrobial Activity Data
| Microorganism | Activity (MIC in µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32.6 | |
| Escherichia coli | 47.5 | |
| Candida albicans | 25.0 |
Anticancer Activity
Thiadiazole derivatives are recognized for their anticancer potential. The compound has shown promise in inhibiting cancer cell proliferation in vitro. Its mechanism may involve the modulation of signaling pathways associated with cell survival and apoptosis.
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant dose-dependent cytotoxicity against breast and lung cancer cells.
Anti-inflammatory Effects
The anti-inflammatory properties of thiadiazole derivatives have been documented extensively. The compound may exert its effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for microbial survival or cancer cell proliferation.
- Receptor Modulation : Interaction with cellular receptors can alter signaling pathways that control cell growth and inflammation.
- Reactive Oxygen Species (ROS) : Induction of oxidative stress in target cells may lead to apoptosis.
Comparison with Similar Compounds
Table 2: Bioactivity of Select 1,3,4-Thiadiazole Derivatives
Key Observations:
- Enzyme Inhibition: The target’s pivaloylpiperazine group may mimic the nitroaniline or fluorophenyl groups in and , which engage in hydrophobic interactions with enzyme active sites . However, its bulky tert-butyl group could hinder binding compared to planar aromatic substituents.
- Antimicrobial Activity: Thiadiazole-thione hybrids (e.g., 5c ) show moderate activity, suggesting the target’s thioacetamide linker might confer similar effects if paired with appropriate substituents.
Molecular Interactions and Docking Insights
- π-π Interactions: Compounds like 3 and 8 () rely on aromatic nitrophenyl groups for Akt binding .
- Hydrogen Bonding: The methoxyethyl group in the target may form H-bonds with polar residues, similar to the phenoxy groups in 5j or the benzimidazole NH in 4e .
Q & A
Q. Critical Parameters :
- Reaction yields depend on stoichiometric ratios (e.g., 1:1.2 for thiosemicarbazide to acid derivatives) .
- Isolation of intermediates may require co-crystallization with byproducts for structural validation via X-ray diffraction .
Basic: Which spectroscopic and analytical methods are optimal for structural characterization?
Answer:
A multi-technique approach is essential:
- IR Spectroscopy : Confirms carbonyl (C=O, ~1670 cm<sup>-1</sup>) and thioamide (C=S, ~1250 cm<sup>-1</sup>) groups .
- <sup>1</sup>H/<sup>13</sup>C NMR : Identifies methoxyethyl protons (δ ~3.3–3.5 ppm) and piperazine/acetamide backbone signals .
- Mass Spectrometry (FAB/MS) : Validates molecular weight (e.g., [M+H]<sup>+</sup> peaks) and fragmentation patterns .
- X-Ray Diffraction : Resolves crystallographic parameters (e.g., bond angles, torsion) for the thiadiazole and piperazine moieties .
Data Cross-Validation : Discrepancies in spectral data (e.g., unexpected splitting in NMR) require repeating experiments under controlled humidity/temperature .
Advanced: How can intermediates with low stability be isolated during synthesis?
Answer:
Unstable intermediates (e.g., N-substituted thioacetamides) require:
- In Situ Stabilization : Use of co-solvents like ethanol or DMSO to prevent decomposition .
- Co-Crystallization : Co-crystals with byproducts (e.g., unreacted starting materials) can stabilize intermediates for X-ray analysis .
- Low-Temperature Workup : Rapid filtration and drying under vacuum at ≤0°C to minimize degradation .
Case Study : Co-crystals of N-{2,2,2-trichloroethyl}acetamide and its thioacetamide derivative were isolated from ethanol/water mixtures, enabling structural confirmation despite failed individual isolation attempts .
Advanced: What computational strategies predict biological activity and binding modes?
Answer:
- Molecular Docking : Software like AutoDock Vina models interactions with target proteins (e.g., kinase domains). Thiadiazole sulfur atoms often engage in hydrophobic interactions, while the pivaloylpiperazine group occupies solvent-exposed regions .
- QSAR Modeling : Correlates substituent effects (e.g., methoxyethyl chain length) with activity trends using descriptors like logP and polar surface area .
Validation : Compare docking poses with experimental IC50 values from enzyme inhibition assays. For example, triazole-thiadiazole hybrids showed sub-micromolar activity against lipoxygenase, aligning with predicted binding modes .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
Contradictions (e.g., varying IC50 values) arise from methodological differences. Mitigation strategies include:
- Standardized Assays : Use identical enzyme sources (e.g., human recombinant vs. bovine-derived) and buffer conditions (pH 7.4, 25°C) .
- Control Compounds : Benchmark against known inhibitors (e.g., indomethacin for COX-2 studies) to normalize activity .
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., electron-withdrawing groups on thiadiazole enhance activity) .
Advanced: How does the pivaloylpiperazine group influence pharmacokinetics?
Answer:
- Lipophilicity : The tert-butyl group increases logP, enhancing membrane permeability but reducing aqueous solubility .
- Metabolic Stability : Piperazine’s tertiary amine resists oxidative metabolism, prolonging half-life in vivo .
- Target Selectivity : The pivaloyl group sterically blocks off-target interactions (e.g., with CYP450 isoforms) .
Experimental Validation : Replace pivaloyl with acetyl or benzoyl groups and compare plasma stability via LC-MS/MS .
Basic: What are the stability considerations for long-term storage?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
